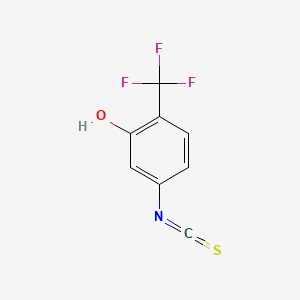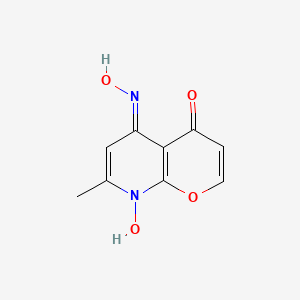
Benzenepropanamine, N,N-bis(2-chloroethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanamine, N,N-bis(2-chloroethyl)- is a chemical compound known for its significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzene ring attached to a propanamine group, with two chloroethyl groups attached to the nitrogen atom. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, N,N-bis(2-chloroethyl)- typically involves the reaction of benzenepropanamine with 2-chloroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of hydrogen atoms with chloroethyl groups. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of Benzenepropanamine, N,N-bis(2-chloroethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or crystallization to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenepropanamine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
Benzenepropanamine, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its ability to interfere with DNA replication.
Mécanisme D'action
The mechanism of action of Benzenepropanamine, N,N-bis(2-chloroethyl)- involves its ability to alkylate DNA, leading to the formation of cross-links that inhibit DNA replication and transcription. This action makes it a potent antineoplastic agent, particularly effective against rapidly dividing cancer cells. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-chloroethyl)methylamine: Similar in structure but with a methyl group instead of a benzene ring.
N,N-Bis(2-chloroethyl)cyclopropanamine: Contains a cyclopropane ring instead of a benzene ring.
Mechlorethamine: Known for its use in chemotherapy, similar in its DNA alkylating properties.
Uniqueness
Benzenepropanamine, N,N-bis(2-chloroethyl)- is unique due to the presence of the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature allows for specific interactions with biological molecules, making it a valuable compound for targeted research and therapeutic applications .
Propriétés
Numéro CAS |
100620-68-6 |
|---|---|
Formule moléculaire |
C13H19Cl2N |
Poids moléculaire |
260.20 g/mol |
Nom IUPAC |
N,N-bis(2-chloroethyl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C13H19Cl2N/c14-8-11-16(12-9-15)10-4-7-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
Clé InChI |
APMORDWSEGHCAQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1-[(4-bromophenyl)methyl]indole](/img/structure/B14078875.png)
![1,4-diazabicyclo[2.2.2]octane;sulfuric acid](/img/structure/B14078889.png)
![(2S)-2-[(1S)-1-[(8R,10R,13S,14R,17S)-14,17-dihydroxy-10,13-dimethyl-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-1-hydroxyethyl]-4,5-dimethyl-2,3-dihydropyran-6-one](/img/structure/B14078892.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(4-methylbenzyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14078897.png)

![1,1-Dimethylethyl hexahydro-5-nitrosopyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B14078900.png)

![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(5-methylfuran-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078925.png)
![N5,N5,N11,N11-Tetrakis((S)-1-phenylethyl)-4,6,10,12-tetraoxa-5,11-diphosphadibenzo[ef,kl]heptalene-5,11-diamine stereoisomer](/img/structure/B14078928.png)

![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)



